(2-Benzyl-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound that features a benzimidazole ring fused with a benzyl group and an acetic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological properties . For example, 2-aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazole derivatives are known to have high affinity towards a variety of enzymes and protein receptors, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 2663 , which could influence its pharmacokinetic properties.
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities .
Action Environment
It is known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with benzyl chloride followed by carboxylation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can yield benzimidazole derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
(2-Benzyl-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse pharmacological properties.
1H-Benzimidazole-2-acetic acid: A similar compound with an acetic acid moiety at the 2-position instead of the 1-position.
Uniqueness
(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQSPVGSEYRMNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347507 |
Source
|
Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
152342-26-2 |
Source
|
Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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